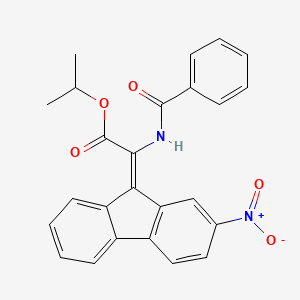
2-(4-morpholinyl)ethyl 2-chlorobenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-morpholinyl)ethyl 2-chlorobenzoate hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MECB hydrochloride and has been studied extensively for its mechanism of action and biochemical and physiological effects. In
作用機序
The mechanism of action of MECB hydrochloride is not fully understood, but it is believed to act on various receptors in the body, including GABA receptors and adrenergic receptors. MECB hydrochloride has been shown to increase GABAergic neurotransmission, leading to its anxiolytic and sedative effects. It has also been shown to activate adrenergic receptors, leading to its vasodilatory effects.
Biochemical and Physiological Effects:
MECB hydrochloride has been shown to have various biochemical and physiological effects. In the central nervous system, MECB hydrochloride has been shown to increase GABAergic neurotransmission, leading to its anxiolytic and sedative effects. It has also been shown to decrease glutamatergic neurotransmission, leading to its anticonvulsant effects. In the cardiovascular system, MECB hydrochloride has been shown to have vasodilatory effects, leading to decreased blood pressure. In cancer research, MECB hydrochloride has been shown to have anti-tumor effects, including inhibition of tumor growth and induction of apoptosis.
実験室実験の利点と制限
MECB hydrochloride has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its potential toxicity and limited solubility in water.
将来の方向性
For research on MECB hydrochloride include further studies on its mechanism of action, as well as its potential therapeutic applications in various fields, including psychiatry, cardiology, and oncology. Additionally, research could focus on developing new synthesis methods for MECB hydrochloride that could improve its purity and solubility.
合成法
MECB hydrochloride is synthesized by reacting 2-chlorobenzoic acid with 2-(4-morpholinyl)ethylamine in the presence of thionyl chloride. The resulting product is then reacted with hydrochloric acid to form MECB hydrochloride. This synthesis method has been optimized to produce high yields of pure MECB hydrochloride.
科学的研究の応用
MECB hydrochloride has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In the central nervous system, MECB hydrochloride has been shown to have anxiolytic and sedative effects, making it a potential therapeutic option for anxiety disorders. In the cardiovascular system, MECB hydrochloride has been shown to have vasodilatory effects, making it a potential treatment for hypertension. In cancer research, MECB hydrochloride has been shown to have anti-tumor effects, making it a potential chemotherapeutic agent.
特性
IUPAC Name |
2-morpholin-4-ylethyl 2-chlorobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3.ClH/c14-12-4-2-1-3-11(12)13(16)18-10-7-15-5-8-17-9-6-15;/h1-4H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXXTWOYXOLPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4982092.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4982098.png)
![N-(3-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4982100.png)
![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982108.png)
![1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4982114.png)
![2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol](/img/structure/B4982123.png)


![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982154.png)

![1-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B4982157.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B4982172.png)
![4-methyl-N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine hydrobromide](/img/structure/B4982188.png)
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982195.png)